molecular formula C15H26O2 B14408399 tert-Butyl 4,8-dimethylnona-3,7-dienoate CAS No. 85184-36-7

tert-Butyl 4,8-dimethylnona-3,7-dienoate

Cat. No.: B14408399
CAS No.: 85184-36-7
M. Wt: 238.37 g/mol
InChI Key: PVBLGRWOCARGMW-UHFFFAOYSA-N
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Description

tert-Butyl 4,8-dimethylnona-3,7-dienoate is an ester derivative featuring a conjugated diene system (3,7-diene) and two methyl substituents at positions 4 and 6. The tert-butyl ester group confers steric bulk, enhancing chemical stability compared to smaller ester analogs like ethyl or methyl derivatives.

Properties

CAS No.

85184-36-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

tert-butyl 4,8-dimethylnona-3,7-dienoate

InChI

InChI=1S/C15H26O2/c1-12(2)8-7-9-13(3)10-11-14(16)17-15(4,5)6/h8,10H,7,9,11H2,1-6H3

InChI Key

PVBLGRWOCARGMW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC(=O)OC(C)(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,8-dimethylnona-3,7-dienoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

R-COOH+(CH3)3COHR-COO-t-Bu+H2O\text{R-COOH} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{R-COO-t-Bu} + \text{H}_2\text{O} R-COOH+(CH3​)3​COH→R-COO-t-Bu+H2​O

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4,8-dimethylnona-3,7-dienoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,8-dimethylnona-3,7-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Chemistry: tert-Butyl 4,8-dimethylnona-3,7-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester group can be hydrolyzed to release the active carboxylic acid, which may exhibit biological activity.

Industry: In the industrial sector, tert-Butyl 4,8-dimethylnona-3,7-dienoate is used in the production of polymers and resins. Its reactivity makes it suitable for incorporation into polymer chains, enhancing the properties of the resulting materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,8-dimethylnona-3,7-dienoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4,8-dimethylnona-3,7-dienoate

  • Molecular Formula : C₁₃H₂₂O₂ (vs. C₁₅H₂₆O₂ for tert-butyl analog)
  • Molar Mass : 210.31 g/mol (vs. 238.37 g/mol for tert-butyl analog)
  • Key Differences :
    • The ethyl ester lacks the steric hindrance of the tert-butyl group, making it more reactive in ester hydrolysis or nucleophilic substitution reactions.
    • Lower thermal stability compared to the tert-butyl derivative, as the bulky tert-butyl group reduces susceptibility to degradation .
  • Applications : Ethyl esters are commonly used as intermediates in fragrance and flavor synthesis due to their volatility and mild steric effects.

3-(4,8-Dimethylnona-3,7-dienyl)-furan

  • Structure: Features a furan ring substituted with the 4,8-dimethylnona-3,7-dienyl chain.
  • Natural Occurrence : Dominant component (21.43%) in essential oils of Chimonanthus species, contributing to antioxidant and anti-inflammatory activities .
  • Key Differences :
    • The furan ring introduces π-electron density, enhancing radical scavenging capacity compared to ester derivatives.
    • Lacks the ester functional group, reducing hydrolytic instability but limiting utility in enzyme-targeted drug design.

(E)-(4,8-Dimethylnona-3,7-dien-1-yl)benzene

  • Structure : Aromatic benzene linked to the dienyl chain without ester or heterocyclic groups.
  • Applications: Used in sulfenofunctionalization reactions to construct complex polyenes, leveraging the conjugated diene system for regioselective transformations .
  • Key Differences: Absence of polar functional groups reduces solubility in polar solvents compared to tert-butyl 4,8-dimethylnona-3,7-dienoate. Primarily employed in synthetic methodologies rather than bioactivity studies.

Physicochemical and Functional Comparisons

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Stability Key Bioactivity/Applications
tert-Butyl 4,8-dimethylnona-3,7-dienoate C₁₅H₂₆O₂ 238.37 Ester, conjugated diene High (steric bulk) Enzyme inhibition, drug design
Ethyl 4,8-dimethylnona-3,7-dienoate C₁₃H₂₂O₂ 210.31 Ester, conjugated diene Moderate Flavor/fragrance intermediates
3-(4,8-Dimethylnona-3,7-dienyl)-furan C₁₅H₂₂O 218.33 Furan, conjugated diene Moderate Antioxidant, anti-inflammatory
(E)-(4,8-Dimethylnona-3,7-dien-1-yl)benzene C₁₇H₂₂ 226.36 Benzene, conjugated diene High Synthetic chemistry building block

Research Findings and Mechanistic Insights

  • Stability Enhancement: The tert-butyl group in tert-butyl 4,8-dimethylnona-3,7-dienoate mitigates hydrolytic degradation, a critical advantage over ethyl esters in pharmaceutical formulations .
  • Biological Activity: Derivatives of the 4,8-dimethylnona-3,7-dienyl chain exhibit dual enzyme inhibition (α-glucosidase and HMG-CoA reductase), with gut microbiota augmenting therapeutic efficacy in vivo .
  • Synthetic Utility: The conjugated diene system enables participation in cycloaddition and sulfenofunctionalization reactions, though tert-butyl esters are less reactive than non-ester analogs like (E)-(4,8-dimethylnona-3,7-dien-1-yl)benzene .

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